

physical and chemical properties of Ganosinensic acid C

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Compound of Interest

Compound Name: *Ganosinensic acid C*

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Ganosinensic Acid C: A Technical Guide for Researchers

An In-depth Examination of a Promising Triterpenoid from *Ganoderma sinense*

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganosinensic acid C, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma sinense*, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Ganosinensic acid C**. While detailed experimental data remains limited in publicly accessible literature, this document consolidates available information on its cytotoxic activities and provides context through the established methodologies and known signaling pathways of related *Ganoderma* triterpenoids. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of **Ganosinensic acid C**.

Physicochemical Properties

Precise experimental data for the physical properties of **Ganosinensic acid C**, such as melting point and solubility, are not readily available in the current scientific literature. However, based

on its identification as a triterpenoid, it is expected to be a crystalline powder. The following table summarizes the known chemical properties of **Ganosinensic acid C**.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₀ O ₇	[ChemFaces, MedChemExpress]
Molecular Weight	512.6 g/mol	[ChemFaces, MedChemExpress]
CAS Number	2231756-23-1	[ChemFaces, MedChemExpress]
Appearance	Powder	[ChemFaces]
Source	Fruiting body of Ganoderma sinense	[ChemFaces]

Note: The information in the table above is derived from supplier data and a Chinese patent (CN108129541A). Detailed primary literature with experimental validation of these properties is not widely available.

Spectral Data

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry, and UV-Vis) for **Ganosinensic acid C** are not published in readily accessible scientific journals. The primary source of this information is likely a Chinese patent (CN108129541A), the full text of which, including the detailed spectral data, is not available in English translation.

For illustrative purposes, the following sections describe the expected spectral characteristics of a triterpenoid like **Ganosinensic acid C** based on general knowledge of the compound class.

- ¹H-NMR: The proton NMR spectrum of a lanostane triterpenoid like **Ganosinensic acid C** would be expected to show a complex pattern of signals. Key features would likely include several singlet signals in the upfield region (δ 0.5-1.5 ppm) corresponding to the methyl groups of the triterpenoid skeleton. Signals for protons on carbons bearing hydroxyl groups

would appear in the mid-field region (δ 3.0-4.5 ppm). Olefinic protons, if present, would resonate in the downfield region (δ 5.0-6.0 ppm).

- ^{13}C -NMR: The carbon NMR spectrum would be expected to show around 30 distinct signals corresponding to the carbon skeleton. Carbonyl carbons (from ketones and carboxylic acids) would appear in the highly downfield region (δ 170-220 ppm). Carbons of double bonds would resonate around δ 100-160 ppm. Carbons attached to oxygen atoms (hydroxyl groups) would be found in the δ 60-90 ppm range. The numerous aliphatic carbons of the core structure would produce a cluster of signals in the upfield region (δ 10-60 ppm).

An IR spectrum of **Ganosinensic acid C** would be expected to display characteristic absorption bands for its functional groups:

- O-H stretch: A broad band in the region of 3200-3600 cm^{-1} indicating the presence of hydroxyl groups.
- C-H stretch: Sharp peaks around 2850-3000 cm^{-1} corresponding to aliphatic C-H bonds.
- C=O stretch: Strong, sharp peaks in the region of 1650-1750 cm^{-1} indicating the presence of carbonyl groups from the ketone and carboxylic acid moieties.
- C=C stretch: A weaker band around 1600-1680 cm^{-1} if olefinic bonds are present.

In an electrospray ionization mass spectrum (ESI-MS), **Ganosinensic acid C** would be expected to show a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$, depending on the ionization mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula $\text{C}_{30}\text{H}_{40}\text{O}_7$. Fragmentation patterns in MS/MS would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

The UV-Vis spectrum of **Ganosinensic acid C** would depend on the presence of chromophores. The carbonyl groups and any conjugated double bond systems would result in absorption maxima, likely in the range of 200-300 nm.

Biological Activity

Ganosinensic acid C has demonstrated notable cytotoxic activity against human cancer cell lines. This suggests its potential as an anti-tumor agent.

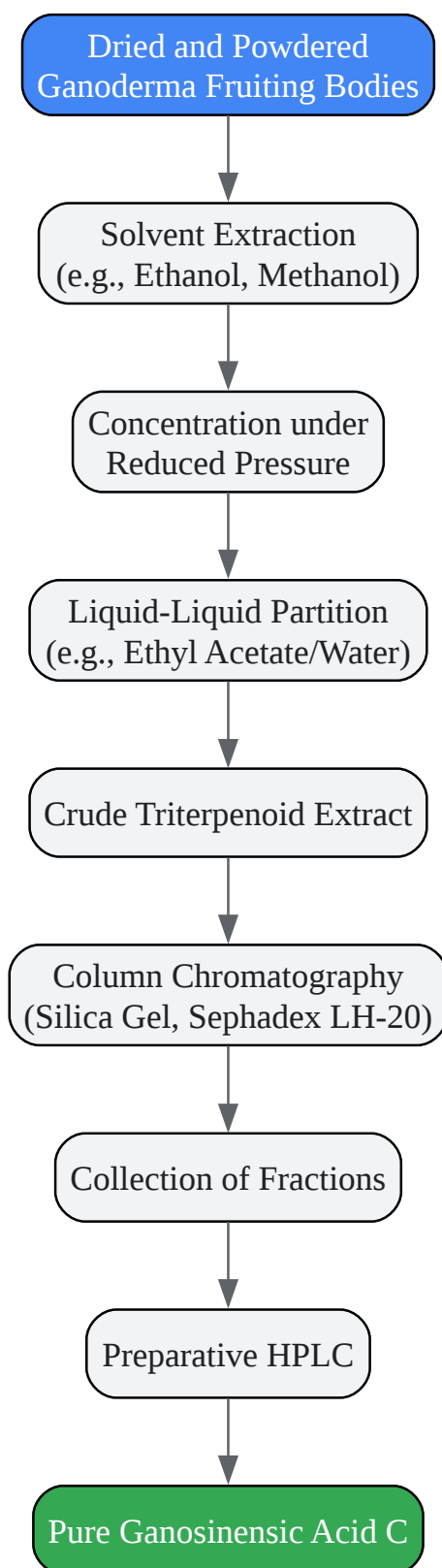
Cell Line	Cancer Type	IC ₅₀ (μM)	Source
95D	Human highly metastatic lung cancer	10.5	[MedChemExpress]
HeLa	Human cervical cancer	13.2	[MedChemExpress]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and specific bioassays of **Ganosinensic acid C** are not available in peer-reviewed literature. The following sections provide generalized protocols commonly used for triterpenoids from *Ganoderma* species.

Isolation and Purification of Triterpenoids from *Ganoderma*

The general workflow for isolating triterpenoids from the fruiting bodies of *Ganoderma* is outlined below.

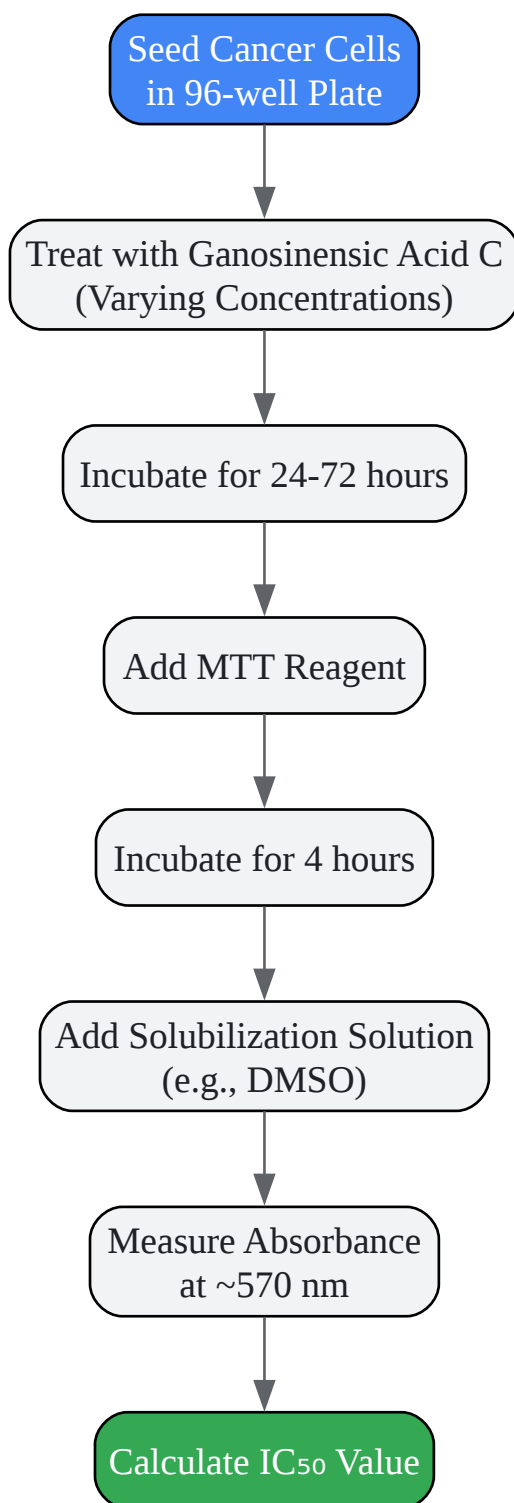


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Fig 1. General workflow for triterpenoid isolation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

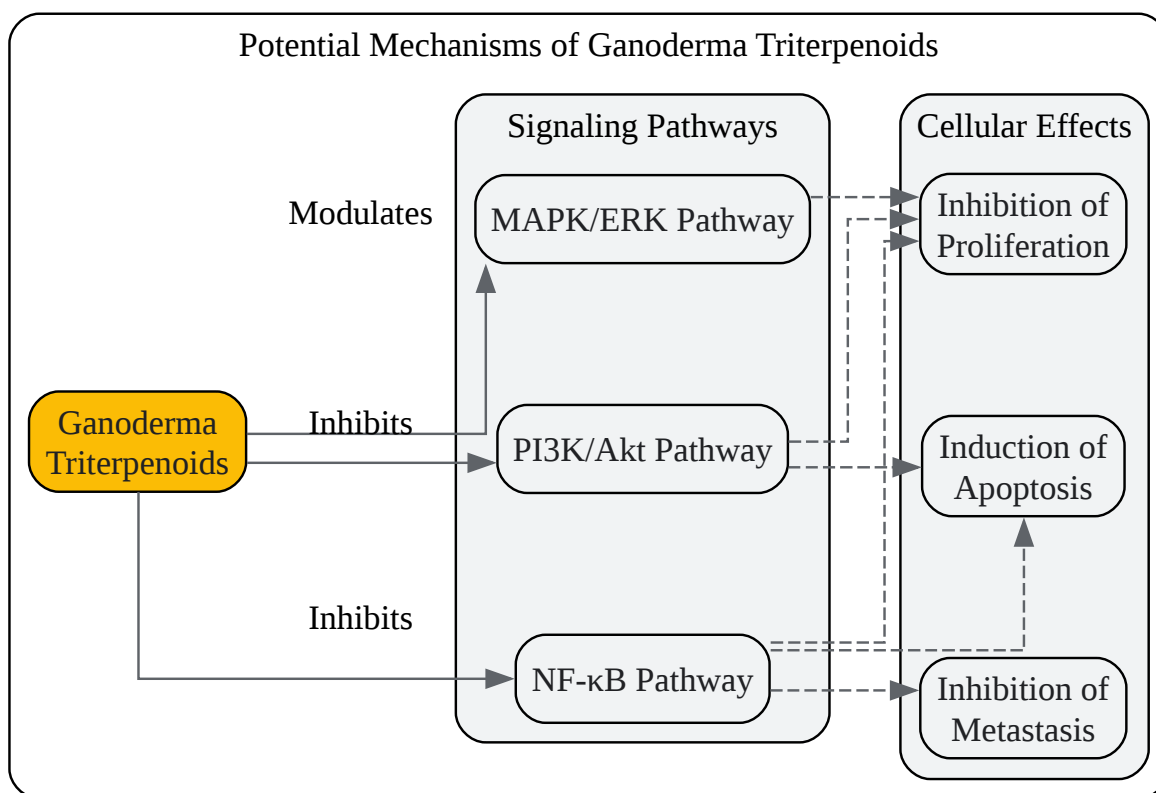


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Fig 2. Workflow for a typical MTT cytotoxicity assay.

Potential Signaling Pathways in Cancer

While the specific signaling pathways modulated by **Ganosinensic acid C** have not yet been elucidated, research on other Ganoderma triterpenoids provides insights into potential mechanisms of action. Many triterpenoids from Ganoderma exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.



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Fig 3. Potential signaling pathways affected by Ganoderma triterpenoids.

Disclaimer: The experimental protocols and signaling pathway information presented here are based on general knowledge of Ganoderma triterpenoids and are for illustrative purposes only.

Specific experimental details and the precise mechanisms of action for **Ganosinensic acid C** require further investigation.

Conclusion and Future Directions

Ganosinensic acid C is a promising natural product with demonstrated cytotoxic effects against cancer cells. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, comprehensive spectral characterization, and specific molecular mechanisms of action. Future research should prioritize the full elucidation of its chemical structure through detailed spectroscopic analysis and the publication of these findings. Further investigation into its efficacy in a broader range of cancer cell lines and in vivo models is warranted. A deeper understanding of the signaling pathways modulated by **Ganosinensic acid C** will be crucial for its potential development as a therapeutic agent. This technical guide serves as a call for further research into this intriguing molecule.

- To cite this document: BenchChem. [physical and chemical properties of Ganosinensic acid C]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15603402#physical-and-chemical-properties-of-ganosinensic-acid-c\]](https://www.benchchem.com/product/b15603402#physical-and-chemical-properties-of-ganosinensic-acid-c)

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